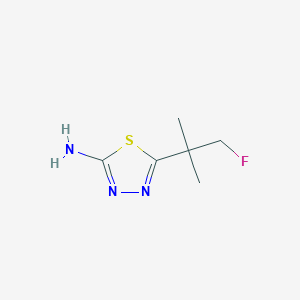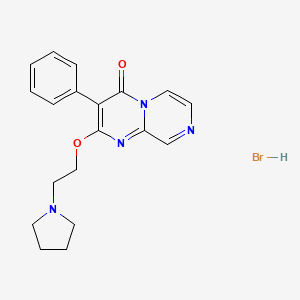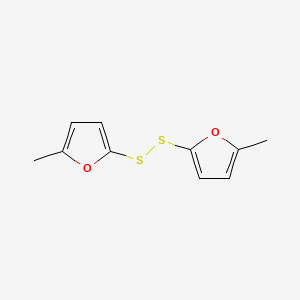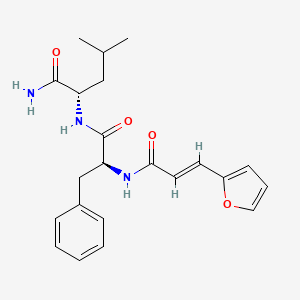
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide is a complex organic compound that features a furan ring, an amide linkage, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the furan-2-yl acrylamide.
Coupling with Phenylalanine Derivative: The furan-2-yl acrylamide is then coupled with a protected phenylalanine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).
Deprotection and Coupling with 4-Methylpentanamide: The protecting group on the phenylalanine derivative is removed, and the resulting compound is coupled with 4-methylpentanamide using similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the furan ring.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of amide groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkages play crucial roles in binding to these targets, while the phenyl group can enhance the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanoic acid
- (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentylamine
Uniqueness
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H27N3O4 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)13-18(21(23)27)25-22(28)19(14-16-7-4-3-5-8-16)24-20(26)11-10-17-9-6-12-29-17/h3-12,15,18-19H,13-14H2,1-2H3,(H2,23,27)(H,24,26)(H,25,28)/b11-10+/t18-,19-/m0/s1 |
Clé InChI |
SDNYKNXYMKXKSO-MIMFYIINSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)

![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)



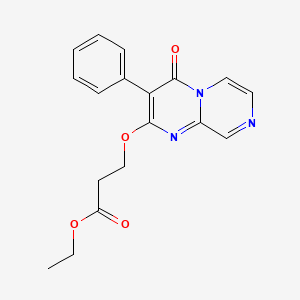
![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
